

# L-Tyrosine-d5 physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Tyrosine-d5*

Cat. No.: *B15573411*

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An In-depth Technical Guide to the Physical and Chemical Properties of **L-Tyrosine-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **L-Tyrosine-d5**, a deuterated isotopologue of the non-essential amino acid L-Tyrosine. Due to its increased mass, **L-Tyrosine-d5** is an invaluable tool in metabolic research, proteomics, and pharmacokinetic studies, primarily serving as an internal standard for mass spectrometry-based quantification of natural L-Tyrosine.[1][2] The substitution of hydrogen with deuterium can also enhance metabolic and chemical stability due to the kinetic isotope effect, making it a robust standard for various experimental conditions.[3]

## Core Physical and Chemical Properties

The fundamental properties of **L-Tyrosine-d5** are summarized below. Data for its non-deuterated counterpart, L-Tyrosine, are included for comparison where specific data for the deuterated form is not available.

## General and Computational Properties

Property	L-Tyrosine-d5	L-Tyrosine	Source(s)
IUPAC Name	(2S)-2-amino-3-(4-hydroxyphenyl-2,3,5,6-d4)propanoic-2-d acid	(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid	Inferred
CAS Number	1226919-57-8	60-18-4	[1][4][5]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>5</sub> NO <sub>3</sub>	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	[4][5][6]
Molecular Weight	186.22 g/mol	181.19 g/mol	[4][5][6]
Appearance	Solid, white fine crystals/powder	Fine silky needles or white crystalline powder	[6][7]
Purity	≥98% to 99.90%	N/A	[1][4][5]
Topological Polar Surface Area (TPSA)	83.55 Å <sup>2</sup>	83.6 Å <sup>2</sup>	[4][7]
LogP	0.3466	-2.26	[4][7]

## Physicochemical and Thermal Properties

Property	Value (L-Tyrosine)	Source(s)
Melting Point	343 °C (decomposes)	[7]
Boiling Point	Sublimes	[7]
Water Solubility	0.453 g/L at 25 °C (at neutral pH)	[7][8]
Other Solubilities	Soluble in alkaline solutions and 1 M HCl.[7] Insoluble in absolute alcohol, ether, and acetone.[7] Soluble in DMSO (0.1 mg/mL).[9]	[7][9]
Isoelectric Point (pI)	5.66	[7][8]
pKa	2.2 (carboxyl), 9.21 (amino)	[8]

## Stability and Storage

To ensure the integrity of **L-Tyrosine-d5**, proper storage is critical. Like its non-deuterated form, it is susceptible to degradation from light, extreme pH, high temperatures, and oxidizing agents.[3]

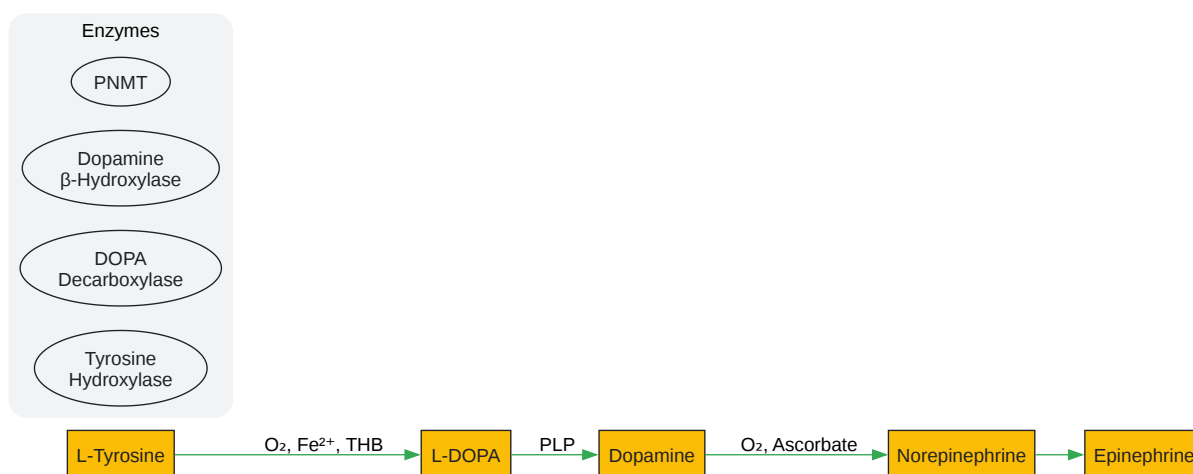
Condition	Recommendation	Source(s)
Solid (Neat)	Store at -20°C for long-term (years). Store at 4°C for short-term. Keep in a tightly sealed container, protected from light and moisture.	[3][4][9][10]
In Solution	Aliquot and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles.	[9]

# Key Biological Pathways and Experimental Workflows

L-Tyrosine is a precursor for the synthesis of critical catecholamine neurotransmitters and is a key substrate in cellular signaling through phosphorylation.

## Catecholamine Biosynthesis Pathway

L-Tyrosine is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine.<sup>[11][12][13]</sup> **L-Tyrosine-d5** is used to trace this pathway in metabolic studies.

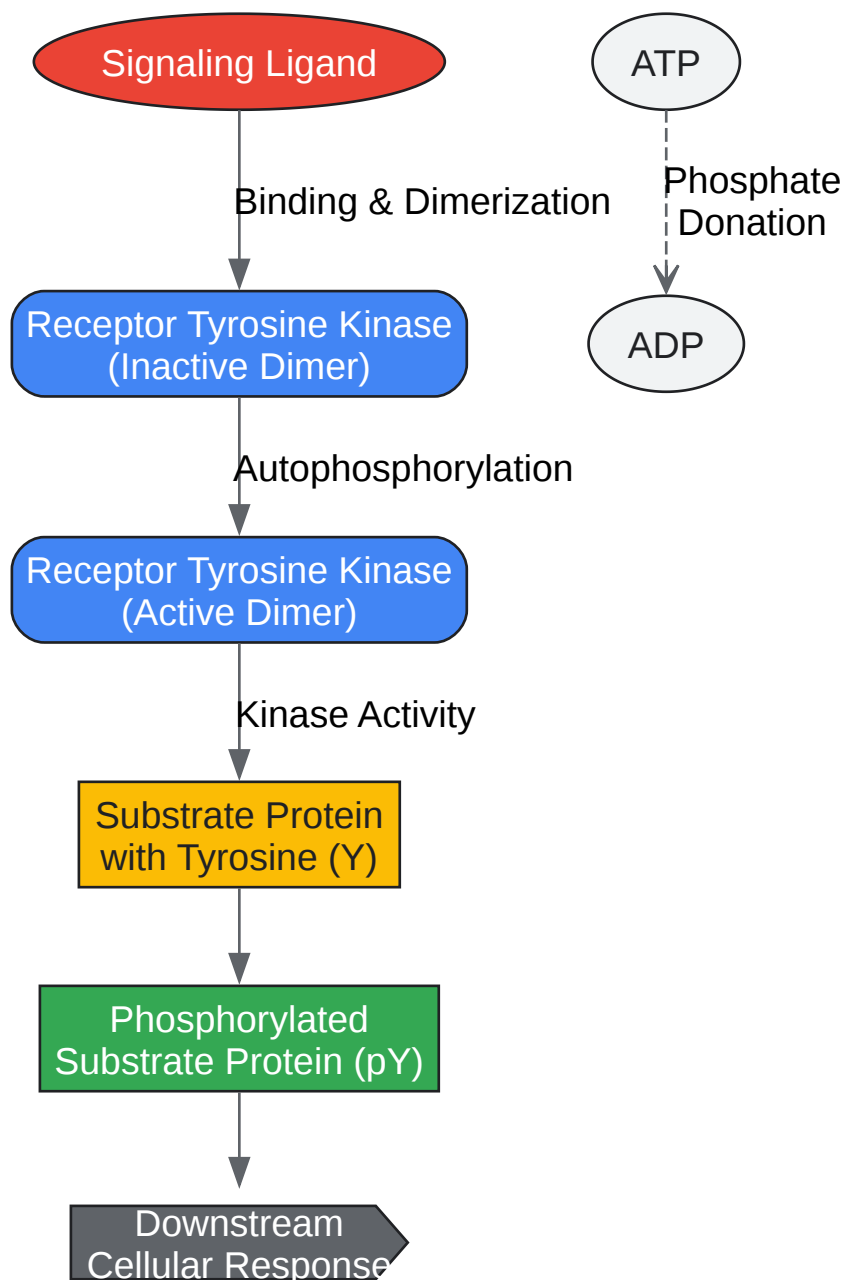


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Caption: Biosynthesis pathway of catecholamines from L-Tyrosine.

## Tyrosine Phosphorylation in Cell Signaling

Tyrosine residues on proteins can be phosphorylated by tyrosine kinases, a key event in signal transduction that regulates numerous cellular processes.[14]



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Caption: Signal transduction via receptor tyrosine kinase phosphorylation.

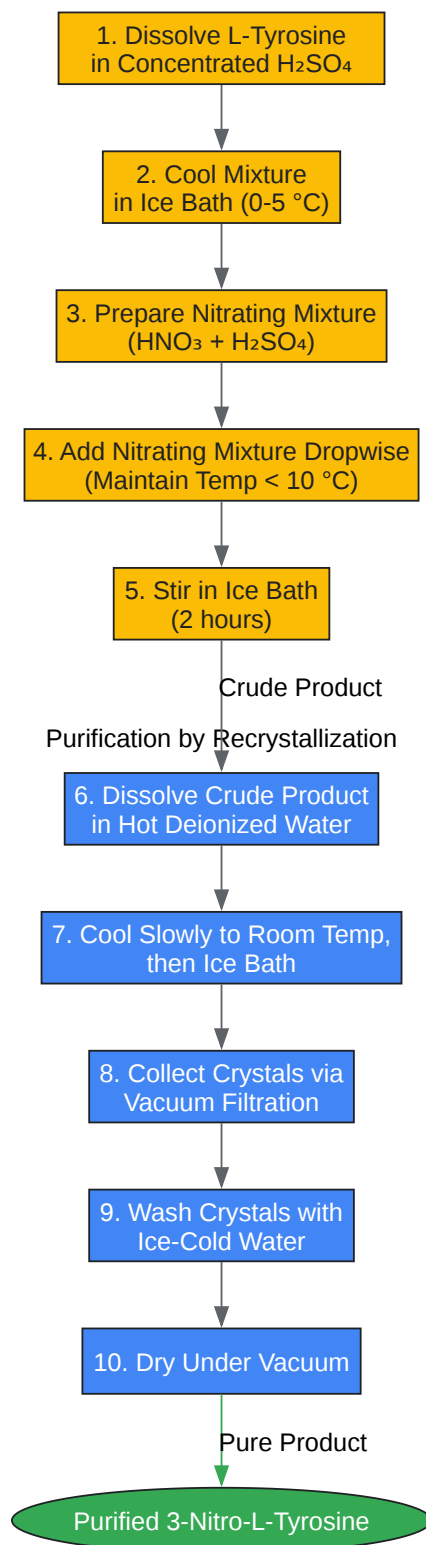
## Experimental Protocols

## Synthesis and Purification

While L-Tyrosine is typically produced via fermentation or enzymatic conversion, chemical synthesis is also possible.<sup>[15]</sup> Purification of the final product, regardless of the source, is crucial to remove byproducts and unreacted materials.<sup>[15]</sup>

A general workflow for the chemical synthesis and subsequent purification of a tyrosine derivative is outlined below. This example is based on the nitration of L-tyrosine.<sup>[16]</sup>

## Chemical Synthesis (Nitration Example)

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Caption: General workflow for chemical synthesis and purification.

## Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and concentration of L-Tyrosine and its deuterated standards.[\[15\]](#)[\[17\]](#)[\[18\]](#)

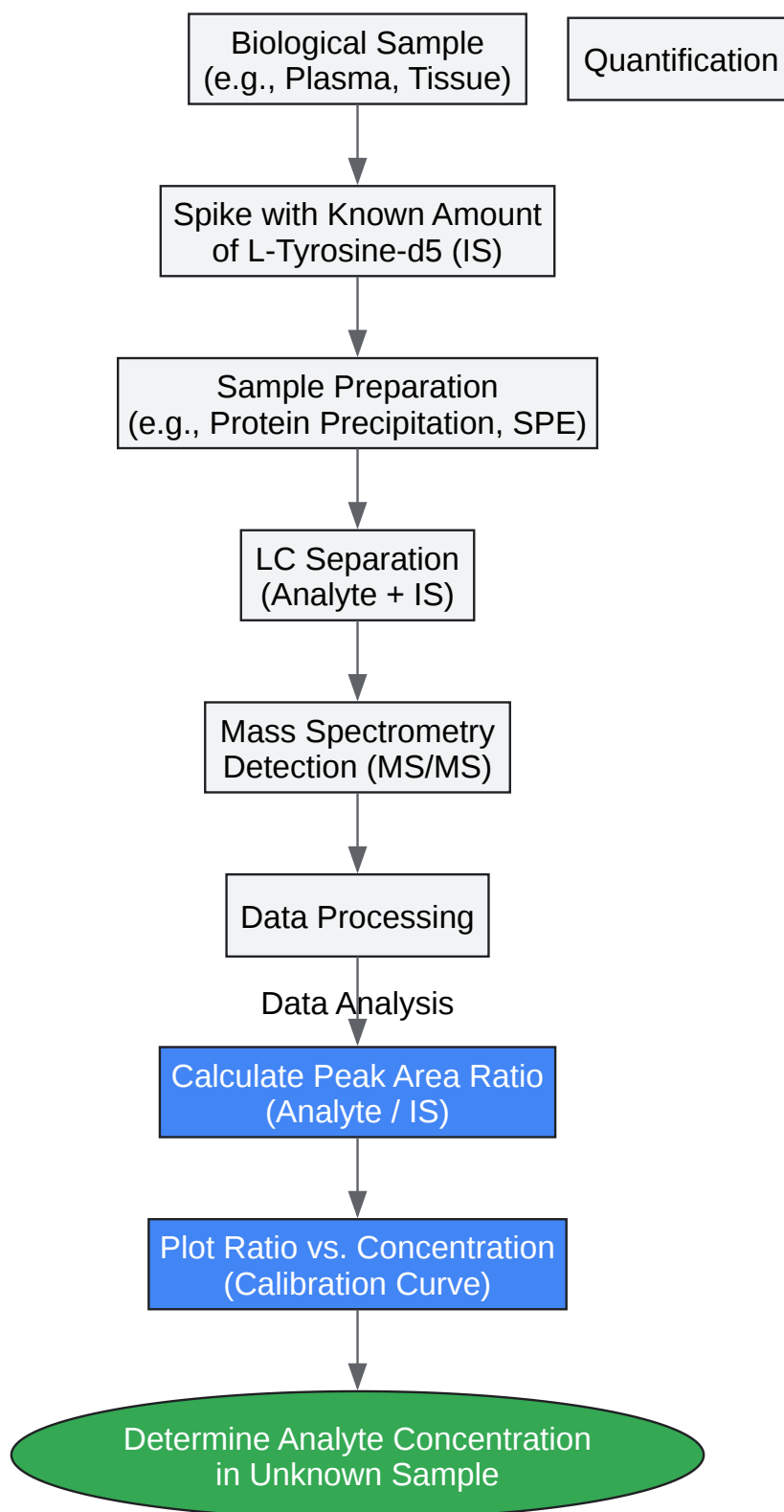
- Protocol: HPLC for Tyrosine Quantification
  - Sample Preparation: Accurately weigh and dissolve **L-Tyrosine-d5** standard and samples in a suitable solvent (e.g., mobile phase or dilute acid).[\[19\]](#) Filter samples through a 0.45 µm syringe filter.[\[16\]](#)
  - Mobile Phase: A typical mobile phase might consist of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.[\[20\]](#) The exact composition depends on the column and specific separation requirements.
  - Column: A reversed-phase C18 column or a mixed-mode column (for separating multiple amino acids) is commonly used.[\[18\]](#)
  - Detection: UV detection is common for aromatic amino acids like tyrosine. Fluorescence detection can also be used for higher sensitivity after derivatization or by leveraging native fluorescence.[\[17\]](#)
  - Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for which **L-Tyrosine-d5** is designed. It acts as an internal standard to correct for variations in sample preparation and instrument response, enabling precise quantification of endogenous L-Tyrosine.[\[1\]](#)[\[2\]](#)[\[20\]](#)

- Protocol: LC-MS Quantification using **L-Tyrosine-d5** Internal Standard
  - Sample Preparation: A known amount of **L-Tyrosine-d5** (internal standard) is spiked into every sample and calibration standard before any sample processing (e.g., protein precipitation, extraction).



- LC Separation: The sample is injected into an HPLC system to chromatographically separate L-Tyrosine from other matrix components.
- MS Detection: The eluent from the LC is directed to a mass spectrometer. The instrument is set to monitor specific mass-to-charge ( $m/z$ ) transitions for both L-Tyrosine (analyte) and **L-Tyrosine-d5** (internal standard).
  - Protonated L-Tyrosine  $[M+H]^+$ :  $m/z$  182.08
  - Protonated **L-Tyrosine-d5**  $[M+H]^+$ :  $m/z$  187.11
- Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of L-Tyrosine in the unknown samples is calculated from this curve using their measured peak area ratios.



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Caption: Workflow for LC-MS quantification using a stable isotope-labeled internal standard.

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- To cite this document: BenchChem. [L-Tyrosine-d5 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573411#l-tyrosine-d5-physical-and-chemical-properties]

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